2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide
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Overview
Description
2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide is an organic compound with the molecular formula C11H14F2N2O It is characterized by the presence of an amino group, a difluorophenyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide typically involves the reaction of 2,4-difluoroacetophenone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and difluorophenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluorophenyl derivatives and amides, such as:
- 2-amino-4-(2,4-difluorophenyl)thiazole
- 2-amino-N-[1-(2,4-difluorophenyl)ethyl]acetamide
- 2-amino-N-[1-(2,4-difluorophenyl)ethyl]butanamide .
Uniqueness
2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14F2N2O |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-amino-N-[1-(2,4-difluorophenyl)ethyl]propanamide |
InChI |
InChI=1S/C11H14F2N2O/c1-6(14)11(16)15-7(2)9-4-3-8(12)5-10(9)13/h3-7H,14H2,1-2H3,(H,15,16) |
InChI Key |
KYMGTHQNVBKLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)C(C)N |
Origin of Product |
United States |
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